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Compound of Interest

Compound Name:
4-Bromo-5-chloro-2,3-dihydro-1H-

inden-1-one

Cat. No.: B1374740 Get Quote

For researchers and professionals in drug development, the indenone scaffold represents a

privileged structure, ripe for modification to unlock a wide array of biological activities. This

guide provides an in-depth comparison of 4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-one
derivatives and related halogenated analogs. We will delve into their anticancer, anti-

inflammatory, and antimicrobial properties, supported by experimental data and protocols, to

illuminate the structure-activity relationships that govern their therapeutic potential.

The Indenone Core: A Versatile Scaffold for Drug
Discovery
The 1-indanone framework, a bicyclic structure featuring a benzene ring fused to a five-

membered ring with a ketone, is a cornerstone in medicinal chemistry. Its rigid conformation

and amenable substitution points allow for the precise orientation of functional groups to

interact with biological targets. The introduction of halogen atoms, such as bromine and

chlorine, can significantly modulate a molecule's lipophilicity, electronic properties, and

metabolic stability, thereby enhancing its pharmacokinetic profile and biological efficacy. While

direct biological data for 4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-one is limited in publicly

accessible literature, extensive research on related halogenated derivatives provides a strong

basis for a comparative analysis.
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Anticancer Activity: A Prominent Therapeutic
Avenue
Indenone derivatives have shown significant promise as anticancer agents, with various

mechanisms of action. The substitution patterns on both the aromatic and the cyclopentenone

rings play a crucial role in their potency and selectivity.

Comparative Anticancer Potency
Several studies have highlighted the cytotoxic effects of bromo- and chloro-substituted

indenone and related heterocyclic derivatives against various cancer cell lines. The following

table summarizes the in vitro anticancer activity of selected compounds.
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Compound ID Structure
Cancer Cell
Line

IC50 / GI50
(µM)

Reference

ITH-6

Indanone-based

thiazolyl

hydrazone

HT-29 (Colon) 0.44 [1]

COLO 205

(Colon)
0.98 [1]

KM 12 (Colon) 0.41 [1]

Compound 2f

5-bromo-3-(N-(4-

fluorophenyl)thio

semicarbazono)-

1H-2-indolinone

BT-549 (Breast)
~0.40 (logGI50 =

-6.40)
[2]

NCI-H23 (Lung)
~0.79 (logGI50 =

-6.10)
[2]

IGROV1

(Ovarian)

~0.95 (logGI50 =

-6.02)
[2]

Compound 6h

4-Chloro-2-((5-

(3,4,5-

trimethoxyphenyl

)-1,3,4-

oxadiazol-2-

yl)amino)phenol

SNB-19 (CNS) PGI = 65.12 [3]

NCI-H460 (Lung) PGI = 55.61 [3]

4-bromo-4'-

chloro pyrazoline

curcumin analog

Pyrazoline

substituted

curcumin analog

HeLa (Cervical) 8.7 µg/mL [4]

PGI: Percent Growth Inhibition at a 10 µM concentration.

Mechanism of Action: Induction of Apoptosis
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A common mechanism of action for many anticancer indenone derivatives is the induction of

apoptosis. For instance, the indanone-based thiazolyl hydrazone derivative, ITH-6, has been

shown to arrest the cell cycle at the G2/M phase, increase reactive oxygen species (ROS), and

decrease intracellular glutathione (GSH) levels, ultimately leading to apoptosis.[1]

Apoptosis induction pathway by ITH-6.

Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard

colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and

cytotoxicity.

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and

incubate for 24 hours to allow for cell attachment.

Compound Treatment: Treat the cells with various concentrations of the indenone derivatives

(e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at

37°C. The viable cells with active metabolism convert the yellow MTT into a purple formazan

precipitate.

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or

isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a

microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC50 value (the concentration of the compound that inhibits 50% of cell

growth).

Anti-inflammatory Activity: Targeting Oxidative
Stress
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Inflammation is a critical factor in many diseases, and the inhibition of inflammatory pathways is

a key therapeutic strategy. Halogenated 2-benzylidene-1-indanone derivatives have been

systematically studied for their ability to inhibit lipopolysaccharide (LPS)-stimulated reactive

oxygen species (ROS) production in RAW 264.7 macrophages.

Structure-Activity Relationship (SAR) in Anti-
inflammatory Indenones
A study on sixty-one 2-benzylidene-1-indanone derivatives revealed key structural features for

anti-inflammatory activity:

A hydroxyl group at the C-5, C-6, or C-7 position of the indanone moiety is important.

The presence of fluorine, trifluoromethyl, trifluoromethoxy, or bromine on the phenyl ring

influences the inhibitory activity on ROS production.[1]

Among the tested compounds, 6-hydroxy-2-(2-(trifluoromethoxy)benzylidene)-2,3-dihydro-1H-

inden-1-one demonstrated the most potent inhibition of ROS production by modulating NADPH

oxidase.[1]

Inhibition of LPS-induced ROS production.

Antimicrobial Activity: The Role of Halogenation
The introduction of bromo and chloro substituents into heterocyclic scaffolds is a well-

established strategy for enhancing antimicrobial activity. These substitutions can increase the

lipophilicity of the compounds, facilitating their passage through microbial cell membranes.

Comparative Antimicrobial Potency
Studies on various heterocyclic compounds have shown that halogenation significantly impacts

their antibacterial and antifungal properties. For instance, the substitution of electron-

withdrawing halogens (chloro, fluoro, and bromo) at the para position of a phenyl ring in

hydrazone derivatives enhanced their antifungal and antibacterial activities.[5] Similarly, certain

flavonoid derivatives with chlorine and bromine showed potent inhibitory activity against

pathogenic bacteria.[2][6] While specific data for 4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-
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one is not available, the general trend suggests that this substitution pattern could confer

antimicrobial properties.

Compound Class
Key Structural
Feature

Observed Activity Reference

Hydrazones
para-halogen

substitution (Cl, F, Br)

Enhanced

antibacterial and

antifungal activity

[5]

Flavonoids 6-chloro-8-nitroflavone
Potent inhibition of

pathogenic bacteria
[2][6]

1,3,4-Oxadiazoles

4-Chloro-2-((5-(4-

nitrophenyl)-1,3,4-

oxadiazol-2-

yl)amino)phenol

Promising

antibacterial activity

(MIC = 8 µg/mL)

[3]

Experimental Protocol: Broth Microdilution Assay for
MIC Determination
The broth microdilution method is a standard laboratory technique used to determine the

minimum inhibitory concentration (MIC) of an antimicrobial agent.

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g.,

Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter

plate containing the broth medium.

Inoculation: Inoculate each well with the standardized microbial suspension. Include positive

(microorganism without compound) and negative (broth only) controls.

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-

24 hours.

MIC Determination: The MIC is the lowest concentration of the compound that completely

inhibits the visible growth of the microorganism.
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Synthesis of Halogenated Indenones
The synthesis of the 4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-one scaffold and its

derivatives often involves multi-step processes. A common approach is through intramolecular

Friedel-Crafts acylation of a suitably substituted 3-phenylpropanoic acid.

Substituted Benzene
(with Br and Cl)

Friedel-Crafts
Acylation

3-(Halogenated-phenyl)
propanoic acid

Intramolecular
Friedel-Crafts

Acylation

4-Bromo-5-chloro-
2,3-dihydro-1H-inden-1-one

Further Derivatization
(e.g., Aldol Condensation)

Biologically Active
Derivatives

Click to download full resolution via product page

General synthetic route to indenone derivatives.

Conclusion and Future Directions
The 4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-one scaffold and its derivatives represent a

promising area for drug discovery. The existing literature on related halogenated indenones

strongly suggests that these compounds are likely to possess significant anticancer, anti-

inflammatory, and antimicrobial activities. The structure-activity relationships highlighted in this

guide underscore the importance of the position and nature of halogen substitutions in fine-

tuning the biological effects.

Future research should focus on the synthesis and comprehensive biological evaluation of a

focused library of 4-bromo-5-chloro-indenone derivatives. In-depth mechanistic studies will be

crucial to identify their specific molecular targets and pathways. The experimental protocols

provided herein offer a robust framework for such investigations, paving the way for the

development of novel and potent therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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